molecular formula C23H21N4NaO5 B609489 NCU-190Na CAS No. 120602-99-5

NCU-190Na

Cat. No.: B609489
CAS No.: 120602-99-5
M. Wt: 456.4 g/mol
InChI Key: GHPJVVCCBMRQAR-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

NCU-190Na is synthesized through the condensation of naphthoquinone and phenylenediamine. The reaction produces several isomers of benzo[a]phenazine. To selectively produce the desired compound, ethyl chlorocarbonate is used, followed by aminolysis of esters at the 6-position. This process yields the final product, this compound .

Chemical Reactions Analysis

NCU-190Na undergoes various chemical reactions, including:

Common reagents used in these reactions include ethyl chlorocarbonate and phenylenediamine. The major products formed from these reactions are different isomers and derivatives of benzo[a]phenazine .

Mechanism of Action

NCU-190Na exerts its effects by inhibiting topoisomerase II, an enzyme that plays a critical role in DNA replication and cell division. By stabilizing the DNA-topoisomerase II complex, this compound induces DNA cleavage and fragmentation, ultimately leading to cell death. This mechanism is particularly effective against rapidly dividing cancer cells .

Comparison with Similar Compounds

NCU-190Na belongs to the class of fused aryl phenazine derivatives, which include compounds like XR11576, XR5944, and NC-182. These compounds share a similar mechanism of action, inhibiting topoisomerase enzymes and intercalating with DNA. this compound is unique in its selective synthesis and specific inhibition of topoisomerase II . Other similar compounds include benzo[a]phenazine diimine and various fused aryl phenazine dione compounds, which also exhibit anticancer activities .

Properties

IUPAC Name

sodium;6-[2-(dimethylamino)ethylcarbamoyl]-5-hydroxy-10-methoxybenzo[a]phenazine-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O5.Na/c1-27(2)9-8-24-22(29)18-20-19(12-6-4-5-7-13(12)21(18)28)25-16-11-17(32-3)14(23(30)31)10-15(16)26-20;/h4-7,10-11,28H,8-9H2,1-3H3,(H,24,29)(H,30,31);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHPJVVCCBMRQAR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C1=C(C2=CC=CC=C2C3=NC4=C(C=C(C(=C4)OC)C(=O)[O-])N=C13)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N4NaO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120602-99-5
Record name NC 190
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120602995
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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